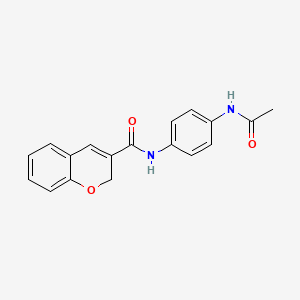

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(21)19-15-6-8-16(9-7-15)20-18(22)14-10-13-4-2-3-5-17(13)23-11-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGISUBKQZUVDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-acetamidophenol, which is then subjected to a series of reactions to introduce the chromene and carboxamide functionalities.

-

Step 1: Preparation of 4-acetamidophenol

Reactants: 4-nitrophenol, hydrogen gas, acetic anhydride, and a palladium on carbon (Pd/C) catalyst.

-

Step 2: Formation of Chromene Ring

Reactants: 4-acetamidophenol, salicylaldehyde, and a base such as potassium carbonate.

Conditions: The mixture is heated under reflux in an appropriate solvent, such as ethanol, to facilitate the cyclization reaction, forming the chromene ring.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboxamide group to an amine.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide has garnered interest in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This compound, a derivative of 2H-chromene-3-carboxamide, exhibits anti-inflammatory properties and serves as a building block for synthesizing more complex molecules.

Scientific Research Applications

Anti-inflammatory Properties: this compound shows potential as a non-steroidal anti-inflammatory drug (NSAID) candidate due to its ability to inhibit cyclooxygenase enzymes (COX).

- It inhibits human recombinant COX-2 with an IC50 value of 0.12 µM and ovine COX-2 with an IC50 value of 0.625 µM.

- Interaction studies aim to understand its binding affinity to COX enzymes and other molecular targets related to inflammation and pain pathways, which is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Anticancer Activity: The compound's unique structure makes it valuable for research into other biological activities, including anticancer and antimicrobial effects.

Meso-(p-acetamidophenyl)-calixpyrrole 3 , which shares structural features with this compound, exhibits remarkable cytotoxicity towards A549 cancer cells .

- Preliminary pharmacokinetic studies suggest that 3 can cross the blood-brain barrier, making it a potential drug for treating primary and brain metastatic cancer cells simultaneously .

- Treatment with 3 remarkably modifies microRNA expression, affecting miRNAs involved in various biological functions and activating apoptotic and necrotic pathways due to the high degree of DNA damage induced in lung cancer A549 cells .

Inhibitor of Monoamine Oxidase: 2H-chromene-3-carboxamide derivatives have been synthesized and evaluated as monoamine oxidase A and B (MAO-A and MAO-B) inhibitors .

- One compound, 4d, showed significant activity and higher MAO-B selectivity (64.5-fold vs. 1-fold) compared to the MAO-A isoform .

- Conserved residue CYSA 172 was found to be important for ligand binding via hydrogen bond interaction, and Pi-Pi interaction was observed between the benzene-ring of compound 4d and residue ILEA 199 .

Potential Therapeutic Agent: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. The chromene scaffold is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for further drug development.

Synthesis and Modification: this compound can undergo various chemical reactions, allowing for the introduction of additional functional groups or modification of existing ones.

- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators.

Pathways Involved: It may modulate signaling pathways related to inflammation and pain, such as the prostaglandin and nitric oxide pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are heavily influenced by substituents on the chromene core and the carboxamide-linked aromatic group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Coumarin Carboxamides

Pharmacological and Functional Insights

Enzyme Inhibition

- PHPC: Exhibits potent inhibition of aldo-keto reductase 1B10 (AKR1B10), an enzyme overexpressed in cancers. Its pyridine and methoxyphenylimino groups facilitate strong binding to the enzyme’s active site .

- N-(4-Acetamidophenyl) derivative: The acetamido group may target enzymes with polar binding pockets, though direct data are lacking. Comparatively, sulfamoylphenyl analogs (e.g., compound 12 in ) could inhibit carbonic anhydrase due to sulfonamide’s known affinity for zinc-containing enzymes.

Anticancer Activity

- Chloro- and cyano-substituted chromenes (e.g., N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)acetamide) demonstrate biphasic anticancer activity by disrupting microtubule assembly or inducing apoptosis .

Solubility and Bioavailability

- The 4-methoxyphenethyl group in increases lipophilicity, favoring blood-brain barrier penetration for anticonvulsant applications. In contrast, the acetamidophenyl and sulfamoylphenyl groups enhance water solubility, which may improve pharmacokinetics in systemic therapies .

Biological Activity

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide is a compound that belongs to the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a chromene core substituted with an acetamide group at the para position of the phenyl ring. This structural motif is significant as it influences the biological activity through various mechanisms.

Anticancer Activity

Research has demonstrated that compounds with a chromene scaffold exhibit notable anticancer properties. For instance, studies indicate that 2H-chromene derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization and triggering caspase-dependent pathways . Specific findings related to this compound include:

- Mechanism of Action : The compound may interact with tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

- Cytotoxicity : Preliminary cytotoxicity assays show that it exhibits significant activity against various cancer cell lines, although specific IC50 values need further exploration.

Antimicrobial Activity

The antimicrobial potential of this compound is promising:

- Broad-Spectrum Activity : Compounds in the chromene class have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups in the structure enhances this activity.

- Inhibition Zones : In vitro studies indicate that this compound could produce inhibition zones comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanisms

A study highlighted the role of 2H-chromenes in targeting tumor vasculature and inducing apoptosis. The mechanisms involved include:

- Caspase Activation : Activation of caspases leading to DNA fragmentation.

- Cell Migration Inhibition : Significant reduction in cell migration and invasion was observed in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

- Substituent Effects : Variations in substituents on the chromene ring significantly affect potency. For example, adding electron-withdrawing groups can enhance anticancer activity by improving binding affinity to target proteins .

- Comparative Analysis : Similar compounds with different substitutions have shown varying degrees of efficacy, indicating that careful modification can lead to improved therapeutic profiles.

Q & A

Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2H-chromene-3-carboxamide?

The synthesis typically involves coupling a pre-functionalized chromene-3-carboxylic acid derivative with 4-acetamidoaniline. For example, chromene-3-carboxylic acid can be activated via acyl chlorides or using coupling reagents like EDCI/HOBt. The acetamidophenyl group is introduced through nucleophilic substitution or amidation reactions under inert conditions. Similar coumarin derivatives, such as 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, have been synthesized using allylation and diethylamino group incorporation via SN2 mechanisms .

Q. What spectroscopic and analytical methods are used to confirm the compound’s structure post-synthesis?

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., applied to 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide) .

- NMR : H and C NMR confirm substituent positions and hydrogen bonding.

- IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) functional groups.

- HPLC/LC-MS : Ensures purity (>95%) and molecular weight confirmation .

Q. What preliminary biological activities have been reported for this compound or its analogs?

Similar chromene-3-carboxamide derivatives exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. For instance, 7-hydroxycoumarin analogs show anti-tumor activity in preclinical models, while allyl-substituted chromenes demonstrate fluorescence properties for photoelectric applications. The acetamidophenyl group may enhance metabolic stability compared to unsubstituted analogs .

Advanced Research Questions

Q. How can researchers systematically analyze structure-activity relationships (SAR) for this compound?

- Substituent modification : Replace the acetamidophenyl group with halogenated or methoxy-substituted aryl rings to assess solubility and binding affinity.

- Chromene ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) or extend conjugation (e.g., fused rings) to modulate electronic properties.

- Assay design : Test modified analogs in cell-based assays (e.g., cytotoxicity, COX-2 inhibition) and compare with control compounds like coumarin-3-carboxylic acid derivatives .

Q. What computational strategies are employed to predict binding interactions and pharmacokinetic properties?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases, COX-2) using software like AutoDock or Schrödinger.

- Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures to identify key hydrogen bonds or π-stacking .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or fluorescence .

Q. How can contradictory results in biological assays (e.g., varying IC50 values) be resolved?

- Purity verification : Use HPLC or LC-MS to rule out impurities (>99% purity required for reproducibility) .

- Assay standardization : Normalize protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

- Structural analogs : Compare data with structurally validated compounds (e.g., 6-methyl-2-oxo-chromene derivatives) to identify substituent-specific trends .

Q. What catalytic methods optimize the synthesis of chromene-carboxamide derivatives?

- Ru-catalyzed C–H activation : Enables regioselective arylation or alkylation of the chromene scaffold (e.g., Scheme 36 in ) .

- Microwave-assisted synthesis : Reduces reaction times for amidation or cyclization steps.

- Flow chemistry : Improves yield and scalability for multi-step syntheses .

Methodological Notes

- Contradictory data : Discrepancies in anti-cancer activity may arise from cell line-specific responses or variations in compound stability (e.g., hydrolytic degradation of the acetamido group) .

- Advanced characterization : Pair X-ray crystallography with dynamic light scattering (DLS) to assess aggregation in biological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.